molecular formula C21H27NO3 B14338182 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol CAS No. 104778-55-4

1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol

Katalognummer: B14338182
CAS-Nummer: 104778-55-4
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: QVENGXZAMBTWGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used as building blocks in drug design due to their versatile chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol typically involves the reaction of piperidine with benzyl chloride and 2-ethoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

  • 3-[(2-ethoxyphenoxy)methyl]morpholine
  • 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidine

Comparison: 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.

Eigenschaften

CAS-Nummer

104778-55-4

Molekularformel

C21H27NO3

Molekulargewicht

341.4 g/mol

IUPAC-Name

1-benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol

InChI

InChI=1S/C21H27NO3/c1-2-24-19-11-6-7-12-20(19)25-17-21(23)13-8-14-22(16-21)15-18-9-4-3-5-10-18/h3-7,9-12,23H,2,8,13-17H2,1H3

InChI-Schlüssel

QVENGXZAMBTWGK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1OCC2(CCCN(C2)CC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.